molecular formula C7H12O2 B13081530 ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate

ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate

Cat. No.: B13081530
M. Wt: 128.17 g/mol
InChI Key: JWYSLVLBKXDZCW-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing compounds, such as:

This compound is unique due to its specific stereochemistry and the presence of an ester group, which makes it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is a compound of significant interest due to its unique cyclopropane structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its chiral cyclopropane ring and an ethyl ester functional group. Its molecular formula is C7H12O2C_7H_{12}O_2 . The compound's chirality at the 1 and 2 positions contributes to its distinct reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropane ring enhances structural rigidity, which may improve binding affinity to active sites on target proteins. The benzyloxy methyl group can act as a ligand, modulating enzyme activity or receptor signaling pathways .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to fit into enzyme active sites effectively, thereby inhibiting catalytic activity.
  • Insecticidal Activity : A study exploring the stereostructure-activity relationship of cyclopropane derivatives revealed that certain analogs exhibit significant insecticidal properties. This compound was compared with other compounds, showing varying levels of activity against specific insect targets .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a dose-dependent inhibition with an IC50 value determined through kinetic assays. This suggests potential applications in drug development targeting metabolic disorders.

Case Study 2: Insecticidal Efficacy

In another study focused on agricultural applications, this compound was tested alongside known insecticides. The compound demonstrated moderate insecticidal activity compared to established pyrethroids. Its efficacy was attributed to its ability to disrupt neuronal function in targeted pests .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Cyclopropanecarboxylic acidLacks ethyl ester; less reactiveMinimal biological activity
MethylcyclopropaneNo carboxylate group; different reactivityNot significantly active
Ethyl cyclopropanecarboxylateSimilar structure but lacks methyl groupModerate insecticidal activity
Ethyl (1R,2R)-2-methylcyclopropane-1-carboxylateStereoisomer with different binding propertiesVaries in efficacy

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

JWYSLVLBKXDZCW-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C

Canonical SMILES

CCOC(=O)C1CC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.